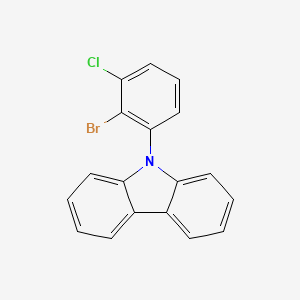
9-(2-Bromo-3-chlorophenyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Bromo-3-chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in the phenyl ring of this compound adds unique chemical properties, making it a subject of interest in various research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-3-chlorophenyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 2-bromo-3-chlorobenzene.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Procedure: The carbazole is deprotonated by the base, forming a nucleophilic species that subsequently undergoes a nucleophilic aromatic substitution with 2-bromo-3-chlorobenzene to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
9-(2-Bromo-3-chlorophenyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also modify the aromatic ring system.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, biaryl compounds, and oxidized or reduced carbazole species.
科学研究应用
9-(2-Bromo-3-chlorophenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9-(2-Bromo-3-chlorophenyl)-9H-carbazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and differentiation. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromine and chlorine substituents, resulting in different chemical properties and reactivity.
9-(2-Bromo-phenyl)-9H-carbazole: Contains only the bromine substituent, leading to distinct reactivity compared to the bromo-chloro derivative.
9-(3-Chlorophenyl)-9H-carbazole: Contains only the chlorine substituent, affecting its chemical behavior differently.
Uniqueness
The presence of both bromine and chlorine atoms in 9-(2-Bromo-3-chlorophenyl)-9H-carbazole imparts unique chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H11BrClN |
|---|---|
分子量 |
356.6 g/mol |
IUPAC 名称 |
9-(2-bromo-3-chlorophenyl)carbazole |
InChI |
InChI=1S/C18H11BrClN/c19-18-14(20)8-5-11-17(18)21-15-9-3-1-6-12(15)13-7-2-4-10-16(13)21/h1-11H |
InChI 键 |
DHBZGAICEMPSTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)
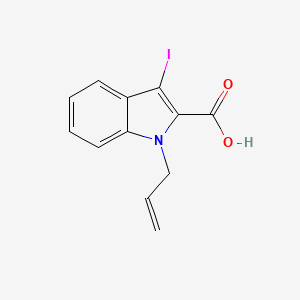
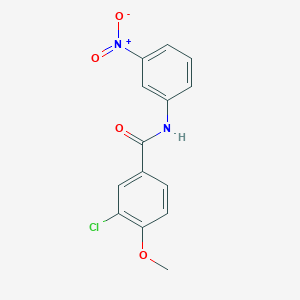
![(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)
![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)

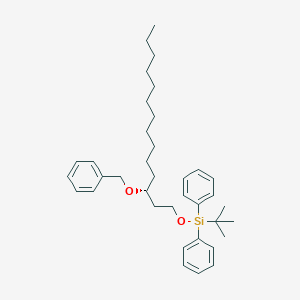


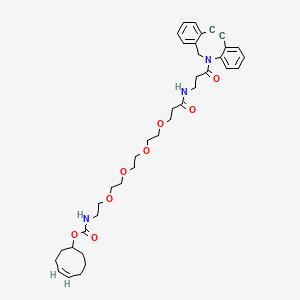
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)
![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)
![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)
